molecular formula C12H22Cl4N4O2 B062653 (1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate CAS No. 167684-17-5

(1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate

Cat. No. B062653
M. Wt: 396.1 g/mol
InChI Key: BXIYIGBKSGVJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl is an organic compound that forms colorless crystals . It is a benzenoid aromatic compound that consists of two benzene rings connected by a single covalent bond . Biphenyl occurs naturally in coal tar, crude oil, and natural gas . It is used in organic syntheses, heat transfer fluids, dye carriers, food preservatives, as an intermediate for polychlorinated biphenyls, and as a fungistat in the packaging of citrus fruits .


Synthesis Analysis

Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .


Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° . In the room-temperature solid, biphenyl is crystalline with space group P2 1 /c, which does not allow for chiral crystals .


Chemical Reactions Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° . In the room-temperature solid, biphenyl is crystalline with space group P2 1 /c, which does not allow for chiral crystals .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . It is insoluble in water, but soluble in typical organic solvents . The biphenyl molecule consists of two connected phenyl rings .

Scientific Research Applications

Polychlorinated Biphenyls (PCBs) and Their Impacts on Human Health

PCBs are synthetic organic compounds characterized by their chemical stability and electrical insulating properties, making them useful in various industrial applications such as coolants and lubricants in electrical equipment. Despite their industrial utility, PCBs have been banned due to their persistence in the environment and potential toxic effects on human health. Exposure to PCBs can occur through ingestion, dermal contact, and inhalation, leading to a wide spectrum of adverse health effects, including skin diseases, liver toxicity, immune system effects, and genotoxicity (Ododo & Wabalo, 2019). Furthermore, PCBs are highly lipophilic, resulting in bioaccumulation and biomagnification in living organisms.

Biodegradation of PCBs

The environmental persistence of PCBs poses significant challenges for remediation efforts. Studies on the biodegradation of PCBs have identified anaerobic and aerobic processes as potential pathways for their degradation. Anaerobic processes can remove chlorine atoms from highly chlorinated PCBs, which are then further broken down under aerobic conditions. This highlights the complexity of PCB degradation and the importance of microbial processes in the remediation of PCB-contaminated environments (Borja et al., 2005).

Remediation Strategies for PCB Contamination

Emerging remediation technologies offer new insights into the treatment of PCB-contaminated soils and sediments. These include phytoremediation, microbial degradation, chemical reagent dehalogenation, and activated carbon removal. Additionally, innovative methods such as supercritical water oxidation and nanoscale zero-valent iron-based reductive dehalogenation are being explored for their potential to effectively address PCB contamination. The development and application of these technologies are crucial for mitigating the environmental and health risks associated with PCBs (Jing et al., 2018).

Safety And Hazards

Biphenyl is classified as a Group D substance, not classifiable as to human carcinogenicity . It has been observed to cause eye and skin irritation and toxic effects on the liver, kidneys, and central and peripheral nervous systems in workers exposed to high levels of biphenyl . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;dihydrate;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.4ClH.2H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;;;/h1-6H,13-16H2;4*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIYIGBKSGVJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.O.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Diaminobenzidine tetrahydrochloride dihydrate

CAS RN

167684-17-5, 868272-85-9
Record name (1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167684175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Diaminobenzidine tetrahydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3â?²-Diaminobenzidine tetrahydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1,1'-BIPHENYL)-3,3',4,4'-TETRAMINE TETRAHYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3KH58591V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.